

# A Comparative Analysis of Pediatric and Adult-Onset Evans Syndrome

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *hemoglobin Evans*

Cat. No.: *B1179291*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Evans syndrome (ES) is a rare autoimmune disorder characterized by the simultaneous or sequential occurrence of autoimmune hemolytic anemia (AIHA) and immune thrombocytopenia (ITP), and less frequently, autoimmune neutropenia. While the fundamental autoimmune nature of the disease is consistent across age groups, significant differences exist in the clinical presentation, underlying etiology, treatment response, and long-term prognosis between pediatric and adult-onset cases. This guide provides a comprehensive comparative analysis of pediatric and adult-onset Evans syndrome, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and therapeutic development.

## Clinical and Hematological Characteristics

The clinical presentation and hematological parameters at diagnosis show notable distinctions between children and adults with Evans syndrome. Pediatric patients often present at a younger age and may have a higher incidence of secondary causes related to underlying primary immunodeficiencies (PIDs).<sup>[1][2][3]</sup> In contrast, adults are more likely to have ES associated with other autoimmune diseases, such as systemic lupus erythematosus (SLE), or lymphoproliferative disorders.<sup>[4][5]</sup>

Table 1: Comparison of Clinical and Hematological Features

| Feature                  | Pediatric-Onset Evans Syndrome                                                                                       | Adult-Onset Evans Syndrome                                                                                                       |
|--------------------------|----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Median Age at Onset      | 4.98 - 5.4 years[2][3]                                                                                               | 52 - 58.5 years[4]                                                                                                               |
| Associated Conditions    | Primary Immunodeficiencies (up to 75% in some cohorts), Autoimmune Lymphoproliferative Syndrome (ALPS), SLE[1][6][7] | SLE (14-15.63%), Lymphoproliferative Disorders (7%), other autoimmune diseases, Common Variable Immunodeficiency (CVID)[4][5][8] |
| Severity at Presentation | Severe AIHA (Hb <7g/dL): ~49-70%, Severe ITP (platelets <10x10 <sup>9</sup> /L): ~35-51%                             | Severe Anemia (Hb <8 g/dL): 41%, Severe Thrombocytopenia (<30x10 <sup>9</sup> /L): 58%[9]                                        |
| Autoimmune Neutropenia   | Occurs in approximately 20-28.5% of cases[5][10]                                                                     | Occurs in approximately 14.7% of cases[4]                                                                                        |
| Presentation             | Simultaneous onset of AIHA and ITP in ~55% of cases[2]                                                               | Simultaneous onset in ~54.5% of cases[4]                                                                                         |

## Immunological Profiles and Pathophysiology

The underlying pathophysiology of Evans syndrome is complex and involves a breakdown in immune tolerance, leading to the production of autoantibodies against red blood cells and platelets.[4] In a significant portion of pediatric cases, this immune dysregulation is linked to monogenic inborn errors of immunity.[6][11]

Genetic testing in pediatric cohorts has identified pathogenic mutations in genes such as TNFRSF6 (FAS), CTLA4, LRBA, STAT3, and PIK3CD, which are crucial for lymphocyte homeostasis and apoptosis.[10][11] Autoimmune Lymphoproliferative Syndrome (ALPS), caused by mutations in the FAS-mediated apoptotic pathway, is a well-described cause of secondary ES in children.[4]

In adults, while genetic predispositions may exist, the association with other established autoimmune and lymphoproliferative diseases suggests a different spectrum of immunological

disturbances.[4][5]

## Key Signaling Pathways

Several signaling pathways are implicated in the pathogenesis of Evans syndrome, particularly those governing lymphocyte activation, apoptosis, and immune tolerance.

```
// Nodes FasL [label="Fas Ligand (FasL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FasR
  [label="Fas Receptor (CD95)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FADD
  [label="FADD", fillcolor="#FBBC05", fontcolor="#202124"]; Procaspase8 [label="Pro-caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DISC [label="DISC\n(Death-Inducing\nSignaling Complex)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Active Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procaspase3 [label="Pro-caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Active Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges FasL -> FasR [label="Binding & Trimerization"]; FasR -> FADD [label="Recruitment via\nDeath Domain"]; FADD -> Procaspase8 [label="Recruitment via\nDeath Effector Domain"]; {FasR, FADD, Procaspase8} -> DISC [arrowhead=none, style=dashed]; DISC -> Caspase8 [label="Activation"]; Caspase8 -> Procaspase3 [label="Cleavage"]; Procaspase3 -> Caspase3; Caspase3 -> Apoptosis; } .enddot
Caption: FAS-Mediated Apoptotic Pathway in Evans Syndrome.
```

Mutations in the FAS gene can lead to defective lymphocyte apoptosis, a key feature of Autoimmune Lymphoproliferative Syndrome (ALPS), which is a known secondary cause of Evans syndrome, particularly in children.[4]

```
// Nodes TCR [label="T-Cell Receptor (TCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD28
  [label="CD28", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CTLA4 [label="CTLA-4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LRBA [label="LRBA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; T_Cell_Activation [label="T-Cell Activation\n& Proliferation", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
```

Inhibition [label="Inhibition of T-Cell Activation", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

```
// Edges TCR -> PI3K; CD28 -> PI3K [label="Co-stimulation"]; PI3K -> AKT; AKT -> mTOR; mTOR -> T_Cell_Activation; CTLA4 -> PI3K [label="Inhibition", color="#EA4335"]; LRBA -> CTLA4 [label="Regulates trafficking into cell surface", style=dashed]; CTLA4 -> Inhibition; } .enddot
```

Caption: Key molecules in T-cell activation and inhibition.

Deficiencies in CTLA-4 and LRBA lead to impaired immune regulation and are associated with severe autoimmune conditions, including Evans syndrome.[\[6\]](#)[\[12\]](#) The PI3K/AKT/mTOR pathway is also a critical regulator of immune cell function, and its dysregulation can contribute to autoimmunity.[\[5\]](#)

## Treatment Responses and Prognosis

Treatment strategies and outcomes differ significantly between pediatric and adult-onset Evans syndrome, reflecting the variations in underlying causes and disease course.

Table 2: Comparison of Treatment Responses and Outcomes

| Aspect                 | Pediatric-Onset Evans Syndrome                                                                                                                                                            | Adult-Onset Evans Syndrome                                                                                                                                                            |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| First-Line Therapy     | Corticosteroids and/or Intravenous Immunoglobulin (IVIG) <a href="#">[1]</a> <a href="#">[13]</a>                                                                                         | Corticosteroids <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[14]</a>                                                                                                          |
| Response to First-Line | Initial response to steroids is common, but relapse is frequent. <a href="#">[15]</a> One study showed a 47.3% response rate (CR and PR) to first-line therapies. <a href="#">[1]</a>     | Initial response rate to corticosteroids for AIHA is ~83% and for ITP is ~82%. <a href="#">[4]</a>                                                                                    |
| Second-Line Therapies  | Rituximab, mycophenolate mofetil, sirolimus, cyclosporine. <a href="#">[15]</a> 63-69% require second-line treatment. <a href="#">[1]</a> <a href="#">[3]</a>                             | Rituximab, splenectomy, immunosuppressants (e.g., azathioprine, mycophenolate mofetil). <a href="#">[4]</a> <a href="#">[5]</a> ~73% require second-line therapy. <a href="#">[4]</a> |
| Response to Rituximab  | Overall response rate of ~76% in one pediatric cohort. <a href="#">[16]</a>                                                                                                               | Initial response rate of 82%. <a href="#">[4]</a>                                                                                                                                     |
| Long-Term Remission    | At 10 years, sustained complete remission for ITP in 54.5% and for AIHA in 78.4% of patients. <a href="#">[10]</a> <a href="#">[17]</a>                                                   | After a mean follow-up of 4.8 years, 32% were in remission off treatment. <a href="#">[4]</a>                                                                                         |
| Mortality              | 15-year survival rate of 84%. <a href="#">[10]</a> <a href="#">[17]</a> Mortality often associated with infections and treatment complications. <a href="#">[10]</a> <a href="#">[17]</a> | One study reported a 24% mortality rate after a mean follow-up of 4.8 years. <a href="#">[4]</a><br>Another reported a median survival of 7.2 years.                                  |

## Experimental Protocols

Accurate diagnosis and monitoring of Evans syndrome rely on a series of key laboratory investigations. Detailed methodologies for these procedures are provided below for research and clinical settings.

## Direct Antiglobulin Test (DAT) / Coombs Test

The Direct Antiglobulin Test is crucial for diagnosing AIHA by detecting antibodies or complement proteins attached to the surface of red blood cells.

```
// Nodes Start [label="Patient Blood Sample\n(EDTA tube)", shape=ellipse, fillcolor="#F1F3F4",  
fontcolor="#202124"]; PrepareRBCs [label="Prepare 5% Red Blood\nCell Suspension in  
Saline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash RBCs 3x with Saline",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddReagent [label="Add Anti-Human  
Globulin\n(Coombs Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge  
[label="Centrifuge at 1500 RPM\nfor 1 minute", fillcolor="#EA4335", fontcolor="#FFFFFF"];  
Examine [label="Examine for Agglutination\n(Macroscopic & Microscopic)", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; Positive [label="Positive Result:\nAgglutination", shape=diamond,  
fillcolor="#34A853", fontcolor="#FFFFFF"]; Negative [label="Negative Result:\nNo  
Agglutination", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Edges Start -> PrepareRBCs; PrepareRBCs -> Wash1; Wash1 -> AddReagent; AddReagent  
-> Centrifuge; Centrifuge -> Examine; Examine -> Positive [label="Present"]; Examine ->  
Negative [label="Absent"]; } .enddot Caption: Workflow for the Direct Antiglobulin Test.
```

Protocol:

- Sample Collection: Obtain a whole blood sample in an EDTA anticoagulant tube.
- Red Blood Cell (RBC) Preparation: Prepare a 5% suspension of the patient's RBCs in isotonic saline.
- Washing: Wash the RBC suspension three times with normal saline to remove any unbound antibodies. After the final wash, decant the supernatant completely.<sup>[9]</sup>
- Reagent Addition: Add two drops of anti-human globulin (Coombs reagent) to the washed RBC pellet.<sup>[9]</sup>
- Centrifugation: Mix well and centrifuge the tube for one minute at approximately 1500 RPM.  
<sup>[9]</sup>

- Observation: Gently resuspend the cell pellet and examine for agglutination both macroscopically and microscopically. The presence of agglutination indicates a positive result.[9]

## Flow Cytometry for Lymphocyte Subpopulation Analysis

Flow cytometry is essential for immunophenotyping, particularly in pediatric ES, to identify underlying PIDs such as ALPS.

```
// Nodes Start [label="Whole Blood Sample\n(EDTA or Heparin)", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; Aliquot [label="Aliquot 100µL of blood\ninto FACS
tubes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAntibodies [label="Add Fluorochrome-
conjugated\nMonoclonal Antibodies", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate
[label="Incubate for 20-30 min\nat room temperature (dark)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Lyse [label="Lyse Red Blood Cells", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Wash [label="Wash and Centrifuge", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Acquire [label="Acquire on Flow Cytometer", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nGating and Quantification",
shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"]];

// Edges Start -> Aliquot; Aliquot -> AddAntibodies; AddAntibodies -> Incubate; Incubate ->
Lyse; Lyse -> Wash; Wash -> Acquire; Acquire -> Analyze; } .enddot Caption: General workflow
for lymphocyte immunophenotyping.
```

Protocol:

- Sample Preparation: Collect peripheral blood in an EDTA or heparin tube. For a standard analysis, pipette 100 µL of whole blood into a flow cytometry tube.[8][18]
- Antibody Staining: Add a cocktail of fluorochrome-conjugated monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD16/56) to the blood sample.[8]
- Incubation: Gently vortex and incubate the tubes for 20-30 minutes at room temperature in the dark.[8]

- RBC Lysis: Add 2 mL of 1X RBC Lysis Buffer to each tube and incubate for 10 minutes at room temperature.[8][18]
- Washing: Centrifuge the tubes at 300-400 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with phosphate-buffered saline (PBS).[8]
- Final Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS for acquisition.[8]
- Data Acquisition and Analysis: Acquire the samples on a calibrated flow cytometer. Analyze the data using appropriate software to gate on the lymphocyte population and quantify the various subsets.[8]

## Bone Marrow Aspiration and Biopsy

Bone marrow evaluation is performed to rule out other causes of cytopenias, such as aplastic anemia or infiltrative malignancies.

```
// Nodes Start [label="Patient Preparation\n& Local Anesthesia", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incision [label="Small Skin Incision\nover Iliac Crest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aspiration [label="Aspiration Needle Insertion\ninto Marrow Cavity", fillcolor="#FBBC05", fontcolor="#202124"]; Aspirate [label="Aspirate ~0.3 mL\nof Marrow", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Smear [label="Prepare Smears Immediately", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biopsy [label="Biopsy Needle Insertion\n& Core Sample Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Fixation [label="Place Core Biopsy\nin Formalin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Pathological Examination\nof Smears and Core", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];
```

```
// Edges Start -> Incision; Incision -> Aspiration; Aspiration -> Aspirate; Aspirate -> Smear; Incision -> Biopsy [style=dashed, label="Typically same site"]; Biopsy -> Fixation; {Smear, Fixation} -> Analysis; } .enddot Caption: Procedure for bone marrow aspiration and biopsy.
```

Protocol:

- Patient Preparation: The procedure is typically performed on the posterior iliac crest. Local anesthesia is administered to the skin and periosteum.[19][20]

- Aspiration: A specialized aspiration needle with a stylet is inserted through the skin and into the bone marrow cavity. The stylet is removed, and a syringe is attached to aspirate a small amount of liquid bone marrow (approximately 0.3 mL).[19]
- Smear Preparation: The aspirated marrow is immediately used to prepare smears on glass slides for cytological analysis.[19]
- Biopsy: A biopsy needle (e.g., Jamshidi needle) is inserted into the same site. With a twisting motion, a core of solid bone marrow tissue is obtained.[19]
- Sample Handling: The core biopsy is placed in a fixative solution (e.g., formalin) for histological processing.
- Analysis: Both the aspirate smears and the core biopsy are examined by a pathologist to assess marrow cellularity, morphology, and to rule out infiltrative diseases.

## Conclusion

This comparative analysis highlights the significant heterogeneity of Evans syndrome, with distinct clinical, immunological, and prognostic features in pediatric and adult-onset populations. The strong association with underlying genetic defects in children underscores the importance of comprehensive immunological and genetic workups in this group. For adults, a thorough investigation for associated autoimmune and lymphoproliferative disorders is paramount. These differences necessitate age-specific research strategies and the development of targeted therapies to improve the long-term outcomes for all patients with this challenging disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. droracle.ai [droracle.ai]
- 2. thebloodproject.com [thebloodproject.com]

- 3. Comprehensive Protocol to Sample and Process Bone Marrow for Measuring Measurable Residual Disease and Leukemic Stem Cells in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AUTOIMMUNE DISEASE. Patients with LRBA deficiency show CTLA4 loss and immune dysregulation responsive to abatacept therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bone Marrow Aspiration and Biopsy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. medlabacademy.com [medlabacademy.com]
- 11. dpgpolytechnic.com [dpgpolytechnic.com]
- 12. Frontiers | Different Apples, Same Tree: Visualizing Current Biological and Clinical Insights into CTLA-4 Insufficiency and LRBA and DEF6 Deficiencies [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 17. The PI3K/Akt/mTOR pathway in innate immune cells: emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bowdish.ca [bowdish.ca]
- 19. Bone Marrow Aspiration and Biopsy Technique: Aspiration, Biopsy, Aspiration at Sternum [emedicine.medscape.com]
- 20. Bone Marrow Aspiration and Biopsy - Together by St. Jude™ [together.stjude.org]
- To cite this document: BenchChem. [A Comparative Analysis of Pediatric and Adult-Onset Evans Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179291#comparative-analysis-of-pediatric-and-adult-onset-evans-syndrome]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)